Cas no 1904213-07-5 (N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide structure](https://www.kuujia.com/scimg/cas/1904213-07-5x500.png)
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide Chemical and Physical Properties
Names and Identifiers
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- AKOS025346183
- N-(1,3-benzodioxol-5-ylmethyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
- F6475-1126
- 1904213-07-5
- N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide
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- Inchi: 1S/C18H18N2O5/c21-18(20-9-12-1-2-15-16(7-12)24-11-23-15)13-3-5-19-17(8-13)25-14-4-6-22-10-14/h1-3,5,7-8,14H,4,6,9-11H2,(H,20,21)
- InChI Key: JNPJASPPZLEHOT-UHFFFAOYSA-N
- SMILES: O1CCC(C1)OC1C=C(C=CN=1)C(NCC1=CC=C2C(=C1)OCO2)=O
Computed Properties
- Exact Mass: 342.12157168g/mol
- Monoisotopic Mass: 342.12157168g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 463
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 78.9Ų
- XLogP3: 1.8
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6475-1126-20μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
Life Chemicals | F6475-1126-10μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-1126-5μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F6475-1126-10mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6475-1126-15mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6475-1126-5mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F6475-1126-2μmol |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6475-1126-1mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F6475-1126-2mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F6475-1126-4mg |
N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
1904213-07-5 | 90%+ | 4mg |
$66.0 | 2023-05-17 |
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide Related Literature
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1. Borohydride intermediates pave the way for magnesium-catalysed enantioselective ketone reduction†Vladislav Vasilenko,Clemens K. Blasius,Hubert Wadepohl,Lutz H. Gade Chem. Commun., 2020,56, 1203-1206
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Rawad Tadmouri,Jean Claude Micheau,Véronique Pimienta Soft Matter, 2011,7, 8741-8744
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Additional information on N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide: A Comprehensive Overview
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a complex organic compound with the CAS number 1904213-07-5. This compound belongs to the class of isonicotinamides, which are derivatives of isonicotinic acid, a heterocyclic compound with significant applications in pharmacology and materials science. The structure of this compound is characterized by a benzo[d][1,3]dioxole ring system attached to an isonicotinamide backbone via a methylene group, along with a tetrahydrofuran moiety at the 2-position of the isonicotinamide ring.
The benzo[d][1,3]dioxole ring system is a fused bicyclic structure consisting of a benzene ring and a 1,3-dioxole ring. This moiety contributes to the compound's stability and bioavailability due to its aromatic nature and electron-donating properties. The tetrahydrofuran (THF) group at the 2-position introduces additional flexibility and hydrophilicity to the molecule, which can enhance its solubility in various solvents and biological media.
Recent studies have highlighted the potential of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide in drug delivery systems. Its unique structure allows for controlled release properties, making it an attractive candidate for targeted drug delivery applications. Researchers have explored its ability to encapsulate hydrophobic drugs within its molecular framework, thereby improving drug stability and reducing side effects.
In addition to its pharmacological applications, this compound has shown promise in materials science. Its rigid aromatic core and flexible side chains make it suitable for use in polymer synthesis and as a building block for advanced materials. Recent advancements in click chemistry have enabled the efficient synthesis of this compound, further enhancing its potential for large-scale production.
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzo[d][1,3]dioxole ring through oxidative coupling reactions and the subsequent attachment of the tetrahydrofuran group via nucleophilic substitution.
From an analytical standpoint, this compound has been extensively studied using advanced spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its molecular conformation and intermolecular interactions, which are critical for understanding its physical and chemical properties.
Looking ahead, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide holds significant potential in various fields due to its versatile structure and unique properties. Ongoing research is focused on optimizing its synthesis pathways and exploring novel applications in biotechnology and nanotechnology.
In conclusion, this compound represents a fascinating intersection of organic chemistry and materials science. Its ability to combine aromatic stability with functional versatility makes it a valuable asset in both academic research and industrial applications.
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